

Application Notes and Protocols for RGB-286638 in Solid Tumors

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Introduction

RGB-286638 is a novel, multi-targeted kinase inhibitor with potent activity against a range of cyclin-dependent kinases (CDKs), including CDK1, 2, 3, 4, 5, and 9.[1][2] Its primary mechanism of action is believed to be the inhibition of CDK9, a key regulator of transcription. By inhibiting CDK9, RGB-286638 prevents the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a downregulation of short-lived anti-apoptotic proteins like MCL1 and subsequent caspase-dependent apoptosis in cancer cells.[1][3] Preclinical studies have demonstrated its anti-tumor activity in various models, and a Phase I clinical trial has been conducted in patients with advanced solid tumors.[1][4]

These application notes provide a summary of the preclinical and clinical data on RGB-286638 and offer detailed protocols for its use in in vitro and in vivo research settings.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of RGB-286638



Kinase Target	IC50 (nM)
Cyclin T1/CDK9	1
Cyclin B1/CDK1	2
Cyclin E/CDK2	3
Cyclin D1/CDK4	4
Cyclin E/CDK3	5
p35/CDK5	5
GSK-3β	3
TAK1	5
Jak2	50
MEK1	54

Source: Data compiled from multiple studies.[3][5][6]

Table 2: Preclinical In Vivo Efficacy of RGB-286638 in a

Multiple Myeloma Xenograft Model

Treatment Group	Dosing Schedule	Maximum Tumor Growth Inhibition (%)	Survival Outcome
Control (Vehicle)	IV, daily for 5 days	N/A	First death at day 24
RGB-286638	30 mg/kg, IV, daily for 5 days	85.06%	First death at day 43
RGB-286638	40 mg/kg, IV, daily for 5 days	86.34%	First death at day 43

Note: This data is from a multiple myeloma model, as detailed preclinical data for solid tumor models is not readily available. The dosing schedule, however, informed the clinical trial design for solid tumors.[5][7]



Table 3: Phase I Clinical Trial Dose Escalation and Dose-

Limiting Toxicities (DLTs) in Solid Tumors

Dose Level (mg/day)	Number of Patients	DLTs Observed
10	3	0
20	3	0
40	3	0
80	5	0
120	6	0
160	6	4 (in 2 patients)

DLTs at 160 mg/day included AST/ALT elevations, paroxysmal supraventricular tachycardias, hypotension, and an increase in troponin T.[2][4][8]

Table 4: Recommended Phase II Dose and Pharmacokinetic Parameters of RGB-286638 in Solid

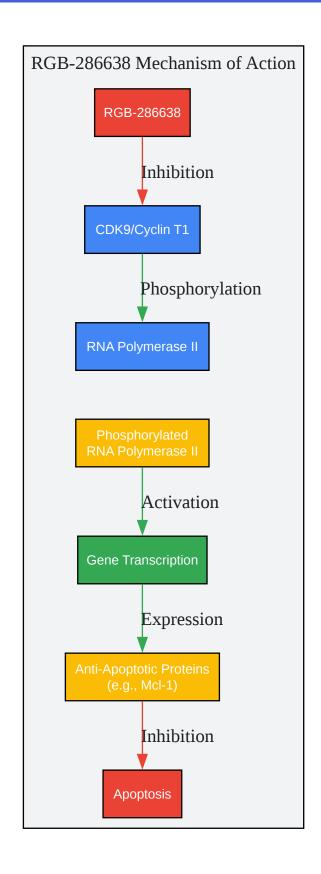
Tumor Patients

Parameter	Value
Recommended Phase II Dose	120 mg/day
Dosing Schedule	Intravenous (IV) infusion over 60 minutes, daily for 5 consecutive days, every 28 days
Plasma Pharmacokinetics	Linear over the studied doses (10-160 mg/day)
Interpatient Variability in Clearance	Moderate (7%-36%)

Source: Phase I Clinical Trial Data.[2][4][8]

Signaling Pathway and Experimental Workflow

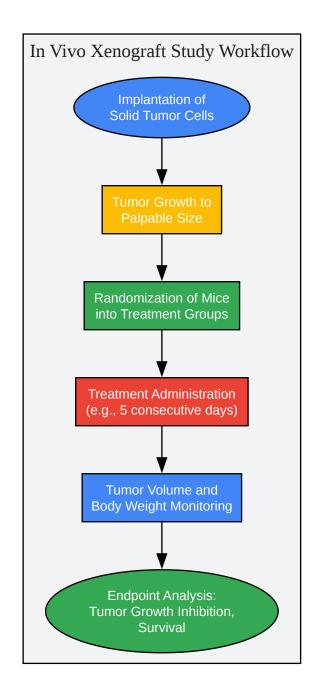




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Caption: Mechanism of action of RGB-286638.





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